

Necrosulfonamide: A Promising Neuroprotective Agent in Ischemic Stroke Research

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Compound of Interest

Compound Name: *Necrosis inhibitor 2*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Necrosulfonamide (NSA) is a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis signaling pathway.[1][2] Emerging research has highlighted its significant neuroprotective effects in the context of ischemic stroke, a leading cause of death and long-term disability worldwide.[1][3][4] By inhibiting necroptosis, a form of regulated cell death implicated in ischemic brain injury, NSA presents a promising therapeutic avenue for mitigating neuronal damage and improving functional outcomes following a stroke.[3][5]

These application notes provide a comprehensive overview of the use of necrosulfonamide in ischemic stroke research, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its application in both in vitro and in vivo models.

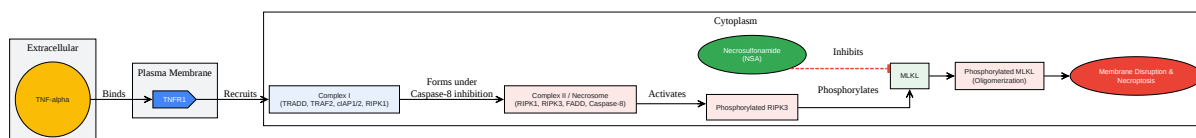
Mechanism of Action

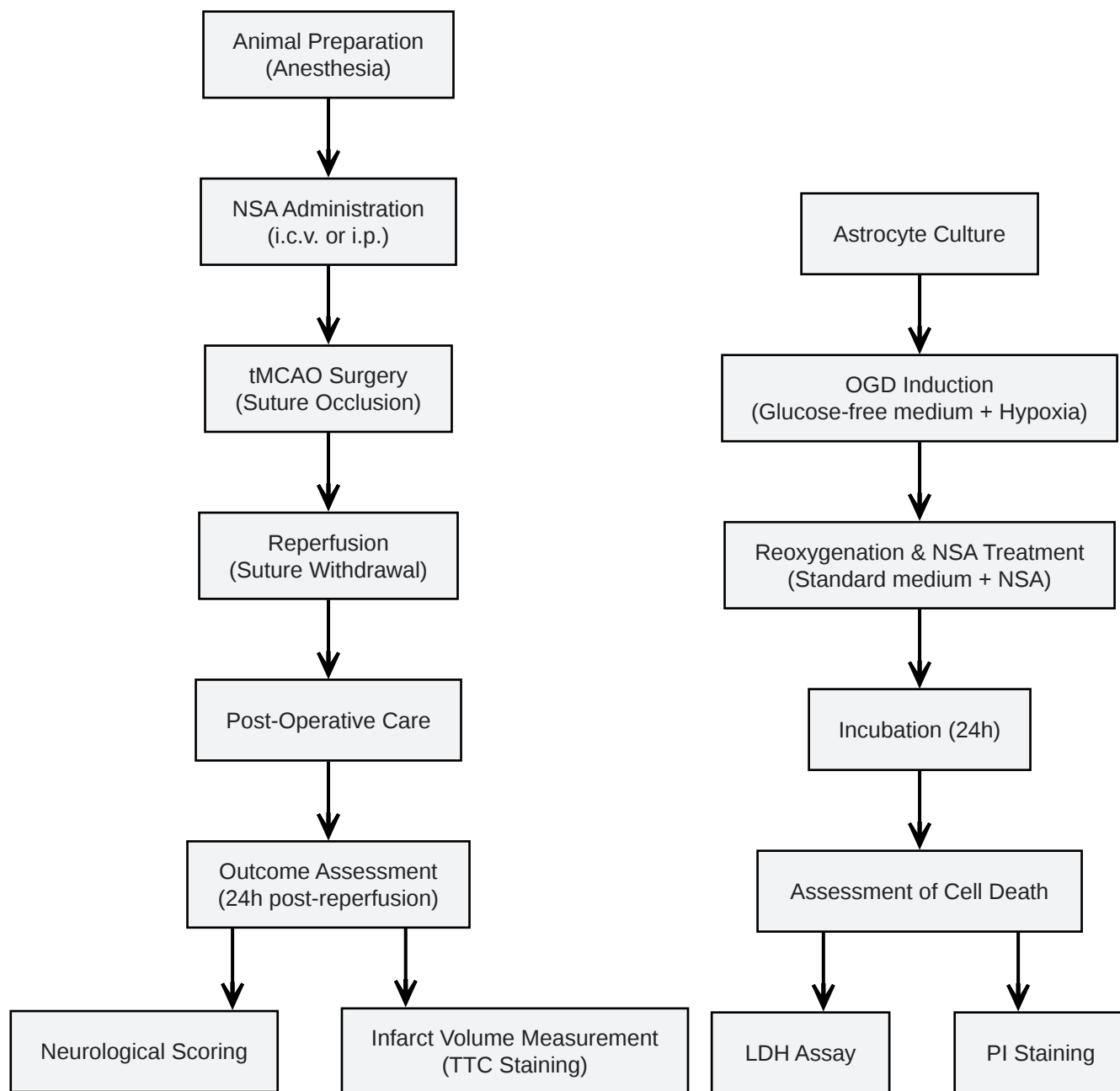
Necrosulfonamide exerts its protective effects by selectively targeting MLKL.[1][6] In the canonical necroptosis pathway, triggered by stimuli such as tumor necrosis factor-alpha (TNF- α) under caspase-8 deficient conditions, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 form a complex called the necrosome.[3][7][8] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[3][9] Phosphorylated MLKL

oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and ultimately, necrotic cell death.[3][5]

Necrosulfonamide covalently binds to Cys86 of human MLKL, preventing its interaction with downstream effectors and thereby blocking the final steps of necroptosis.[10] It is important to note that NSA is reported to be more potent against human MLKL than murine MLKL.[10] However, numerous studies have demonstrated its efficacy in rodent models of ischemic stroke.[1][11]

Signaling Pathway





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